molecular formula C23H17ClN2O5S2 B11088257 ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11088257
M. Wt: 501.0 g/mol
InChI Key: FUHIUOJBVQGWJX-WQRHYEAKSA-N
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Description

Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a thiazolidine ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature . This reaction proceeds via a one-pot synthesis to afford various derivatives in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine and pyrrolidine rings allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its combination of a thiazolidine ring, a pyrrolidine ring, and a benzoate ester. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H17ClN2O5S2

Molecular Weight

501.0 g/mol

IUPAC Name

ethyl 4-[3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H17ClN2O5S2/c1-2-31-22(30)14-5-9-16(10-6-14)25-19(27)12-17(20(25)28)26-21(29)18(33-23(26)32)11-13-3-7-15(24)8-4-13/h3-11,17H,2,12H2,1H3/b18-11-

InChI Key

FUHIUOJBVQGWJX-WQRHYEAKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S

Origin of Product

United States

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